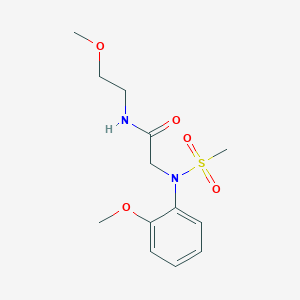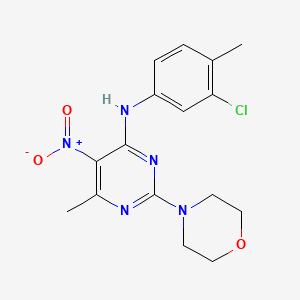![molecular formula C24H22N2O B3969572 3,3-dimethyl-5-(3-pyridinyl)-3,4,5,6-tetrahydrobenzo[a]phenanthridin-1(2H)-one](/img/structure/B3969572.png)
3,3-dimethyl-5-(3-pyridinyl)-3,4,5,6-tetrahydrobenzo[a]phenanthridin-1(2H)-one
描述
3,3-dimethyl-5-(3-pyridinyl)-3,4,5,6-tetrahydrobenzo[a]phenanthridin-1(2H)-one, also known as DMBP, is a synthetic compound that has attracted significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
作用机制
The exact mechanism of action of 3,3-dimethyl-5-(3-pyridinyl)-3,4,5,6-tetrahydrobenzo[a]phenanthridin-1(2H)-one is not fully understood, but it is believed to involve the inhibition of key enzymes or signaling pathways involved in cancer growth, inflammation, and viral replication. For example, this compound has been shown to inhibit the activity of matrix metalloproteinases, which are involved in cancer invasion and metastasis. Moreover, this compound has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a critical role in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anticancer activity. Moreover, this compound has been found to reduce the production of reactive oxygen species and increase the activity of antioxidant enzymes, which may protect cells from oxidative stress. Additionally, this compound has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, which may contribute to its anti-inflammatory activity.
实验室实验的优点和局限性
One advantage of using 3,3-dimethyl-5-(3-pyridinyl)-3,4,5,6-tetrahydrobenzo[a]phenanthridin-1(2H)-one in lab experiments is its relatively low toxicity compared to other anticancer and anti-inflammatory agents. Moreover, this compound has been shown to exhibit high selectivity towards cancer cells, which may reduce the risk of side effects. However, one limitation of using this compound is its moderate solubility in water, which may limit its bioavailability and require the use of organic solvents.
未来方向
There are several future directions for the research on 3,3-dimethyl-5-(3-pyridinyl)-3,4,5,6-tetrahydrobenzo[a]phenanthridin-1(2H)-one. One direction is to optimize the synthesis method to increase the yield and purity of the final product. Another direction is to investigate the potential of this compound as a therapeutic agent for other diseases, such as viral infections and neurodegenerative disorders. Moreover, further studies are needed to elucidate the exact mechanism of action of this compound and its potential interactions with other drugs. Finally, the development of this compound derivatives with improved pharmacokinetic properties and efficacy may enhance its therapeutic potential in the future.
科学研究应用
3,3-dimethyl-5-(3-pyridinyl)-3,4,5,6-tetrahydrobenzo[a]phenanthridin-1(2H)-one has been shown to exhibit promising biological activities, including anticancer, anti-inflammatory, and antiviral properties. In particular, this compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Moreover, this compound has been shown to suppress the production of pro-inflammatory cytokines and reduce inflammation in animal models of rheumatoid arthritis. Additionally, this compound has been found to inhibit the replication of dengue virus and herpes simplex virus.
属性
IUPAC Name |
3,3-dimethyl-5-pyridin-3-yl-2,4,5,6-tetrahydrobenzo[a]phenanthridin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O/c1-24(2)12-18-22(20(27)13-24)21-17-8-4-3-6-15(17)9-10-19(21)26-23(18)16-7-5-11-25-14-16/h3-11,14,23,26H,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRXLOOHPFLBWHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C3=C(C=CC4=CC=CC=C43)NC2C5=CN=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2,6-dimethyl-4-[1-(4-pyridinylmethyl)-4-piperidinyl]morpholine oxalate](/img/structure/B3969499.png)
![N-{4-[(4-methyl-1,4'-bipiperidin-1'-yl)sulfonyl]phenyl}acetamide oxalate](/img/structure/B3969515.png)
![1-[1-(4-fluorobenzoyl)-4-piperidinyl]-4-methylpiperazine oxalate](/img/structure/B3969518.png)
![5-chloro-N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B3969530.png)

![propyl [(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B3969549.png)
![3-fluoro-5-methyl-11-oxo-5,6,6a,11-tetrahydroisoindolo[2,1-a]quinoline-10-carboxylic acid](/img/structure/B3969552.png)
![N-[3-(4-ethoxyphenyl)-3-oxopropyl]phenylalanine](/img/structure/B3969557.png)
![2-[(6-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}-3-pyridazinyl)oxy]acetamide](/img/structure/B3969564.png)
![1-{1-[(4-methylphenoxy)acetyl]-4-piperidinyl}azepane trifluoroacetate](/img/structure/B3969569.png)

![4-[1-(2-methylphenyl)-1H-pyrazol-4-yl]-N-(tetrahydro-2H-pyran-3-ylmethyl)-2-pyrimidinamine](/img/structure/B3969590.png)
![ethyl 2-[10-(diphenylmethylene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoate](/img/structure/B3969597.png)